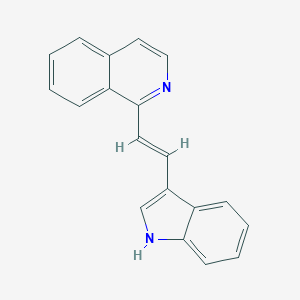
1-(2-(1H-Indol-3-yl)vinyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC-77833: . This compound is characterized by the presence of an indole moiety linked to an isoquinoline structure via a vinyl group.
准备方法
化学反应分析
1-(2-(1H-吲哚-3-基)乙烯基)异喹啉经历各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成相应的喹啉和吲哚衍生物。
还原: 该化合物的还原可以使用钯碳等氢化催化剂来实现,导致乙烯基的饱和。
取代: 该化合物可以在吲哚部分发生亲电取代反应,尤其是在酸性条件下使用卤素或硝基等试剂。
科学研究应用
1-(2-(1H-吲哚-3-基)乙烯基)异喹啉在科学研究中具有多种应用:
化学: 它作为合成更复杂分子和材料的构件。
生物学: 研究该化合物潜在的生物活性,包括抗癌和抗菌特性。
医药: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
作用机制
1-(2-(1H-吲哚-3-基)乙烯基)异喹啉的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物已知与某些酶和受体结合,调节其活性。例如,它可能抑制参与细胞增殖的酶的活性,从而导致抗癌作用。 此外,该化合物可以与微生物细胞膜相互作用,破坏其完整性并导致抗菌作用 .
相似化合物的比较
1-(2-(1H-吲哚-3-基)乙烯基)异喹啉可以与其他类似化合物进行比较,例如:
1-(2-(1H-吲哚-3-基)乙基)异喹啉: 该化合物具有类似的结构,但具有乙基连接而不是乙烯基,这可能会影响其反应性和生物活性。
1-(2-(1H-吲哚-3-基)丙基)异喹啉:
1-(2-(1H-吲哚-3-基)丁基)异喹啉: 该化合物具有丁基连接,与乙烯基连接的化合物相比,提供了不同的空间和电子效应.
1-(2-(1H-吲哚-3-基)乙烯基)异喹啉的独特之处在于其乙烯基连接,它提供了独特的反应性和进一步功能化的潜力。
生物活性
1-(2-(1H-Indol-3-yl)vinyl)isoquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of an indole moiety linked to an isoquinoline structure via a vinyl group. This unique arrangement allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
Research indicates that indole-containing compounds like this compound exhibit various mechanisms of action, including:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating pathways associated with anti-apoptotic proteins and activating caspases .
- Antimicrobial Activity : Studies have demonstrated its effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus, suggesting a role in combating infections .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, contributing to its overall therapeutic profile .
Biological Activity Summary
The following table summarizes key biological activities associated with this compound:
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Research has indicated that modifications to the indole and isoquinoline components can significantly influence potency and selectivity:
- Substituents on the indole ring affect binding affinity to target proteins, enhancing anticancer properties.
- Variations in the isoquinoline structure can alter antimicrobial efficacy, as seen in related compounds with similar scaffolds .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of indole derivatives, this compound demonstrated significant cytotoxicity against several human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, confirming its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Action
Another study focused on the compound's antimicrobial effects revealed that it inhibited the growth of Mycobacterium tuberculosis. The findings suggested that the compound interferes with bacterial biofilm formation, making it a candidate for further development in treating resistant infections .
属性
CAS 编号 |
1586-48-7 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC 名称 |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |
InChI 键 |
GXWLLYOLXFYXAT-MDZDMXLPSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
手性 SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















